2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide
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Overview
Description
2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide is a chemical compound with the molecular formula C15H22BNO3. It is a derivative of benzamide and contains a boronic ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles.
Coupling Reactions: The boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide has several scientific research applications:
Chemistry: Used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide primarily involves its role as a reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions, which is crucial for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide is unique due to its combination of a boronic ester group and a benzamide structure, which makes it particularly useful in Suzuki-Miyaura coupling reactions. This combination is less common in similar compounds, providing unique reactivity and applications .
Properties
Molecular Formula |
C15H21BClNO3 |
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Molecular Weight |
309.6 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(12(17)9-10)13(19)18(5)6/h7-9H,1-6H3 |
InChI Key |
PZYCVGZNHIMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C)C)Cl |
Origin of Product |
United States |
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